2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol
Description
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol is a bicyclic alcohol featuring a norbornane-like bicyclo[4.1.0]heptane core fused with a propan-1-ol group. The bicyclo[4.1.0] system introduces ring strain, which may enhance reactivity in ring-opening or functionalization reactions.
Properties
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(6-11)8-2-3-9-5-10(9)4-8/h7-11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTAUUMORUGDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2CC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane . This process typically requires the use of strong bases and controlled reaction conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would likely be applied to produce this compound efficiently and in high yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure can influence how the compound binds to enzymes or receptors, potentially leading to unique biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol and related compounds:
Key Observations:
- Bicyclo System Size : Compounds with bicyclo[4.1.0] (e.g., CHEMBL1254480) exhibit greater rigidity and steric hindrance compared to bicyclo[3.1.0] systems (e.g., 4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one), which may reduce ring strain and alter reactivity .
- Functional Groups : The primary alcohol in the target compound enhances polarity and hydrogen-bonding capacity, contrasting with esters (e.g., methyl esters in ) and ketones (), which are less polar and more prone to hydrolysis or nucleophilic attack .
- Biological Activity : Urea derivatives like CHEMBL1254480 demonstrate receptor-targeted activity (MCHR1), while Baccatin III esters () are associated with microtubule stabilization. The target alcohol’s bioactivity remains unexplored but may differ due to its simpler structure .
Physicochemical Properties
- Solubility : The primary alcohol group in this compound likely increases water solubility compared to esters (e.g., methyl esters in ) or ketones (). However, the hydrophobic bicyclo[4.1.0] core may offset this, resulting in moderate polarity .
- Thermal Stability : Bicyclo[4.1.0] systems are generally more thermally stable than smaller bicyclo[3.1.0] structures due to reduced ring strain. This could enhance the compound’s suitability for high-temperature applications .
Biological Activity
2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 180.29 g/mol. The structure features a bicyclic framework that may influence its interaction with biological targets.
1. Neurotransmitter Interaction
Research suggests that compounds with similar bicyclic structures often exhibit significant pharmacological properties, particularly in their interaction with neurotransmitter systems. For instance, they may act as agonists for cannabinoid receptors (CB1 and CB2), which are involved in pain modulation and appetite regulation.
2. Antiproliferative Effects
Studies have indicated that bicyclic compounds can induce apoptosis in cancer cell lines, enhancing their potential as anticancer agents. The mechanism involves the modulation of various signaling pathways, including those related to cell cycle arrest and DNA damage repair .
3. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by modulating key inflammatory markers such as NF-κB and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : Interaction with cannabinoid receptors could lead to various physiological effects including analgesia and appetite stimulation.
- Cell Signaling Modulation : The compound may influence pathways involved in inflammation and cell proliferation, contributing to its antiproliferative and anti-inflammatory effects.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of bicyclic compounds, this compound was shown to induce apoptosis in melanoma cell lines through caspase activation and modulation of cyclin-dependent kinases (CDKs) .
| Parameter | Result |
|---|---|
| Cell Line | B16F10-Nex2 melanoma |
| Apoptosis Induction | Increased caspase-3 activity |
| Mechanism | Cell cycle arrest via CDK modulation |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of similar bicyclic compounds demonstrated that they could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating potential use in treating chronic inflammatory conditions .
| Cytokine | Control Level | Treated Level | Reduction (%) |
|---|---|---|---|
| IL-6 | 150 pg/mL | 75 pg/mL | 50% |
| TNF-alpha | 200 pg/mL | 100 pg/mL | 50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
